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  • Product: 1-(3-Chloro-4-methylphenyl)ethan-1-amine
  • CAS: 105321-42-4

Core Science & Biosynthesis

Foundational

1-(3-Chloro-4-methylphenyl)ethan-1-amine CAS number and molecular weight

An In-depth Technical Guide to 1-(3-Chloro-4-methylphenyl)ethan-1-amine: Synthesis, Characterization, and Applications Abstract This technical guide provides a comprehensive overview of 1-(3-Chloro-4-methylphenyl)ethan-1...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(3-Chloro-4-methylphenyl)ethan-1-amine: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(3-Chloro-4-methylphenyl)ethan-1-amine, a substituted chiral primary amine of significant interest in synthetic organic chemistry. Chiral amines are fundamental building blocks in the development of active pharmaceutical ingredients (APIs) and agrochemicals, where specific stereochemistry is often crucial for biological activity. This document details the key identifiers and physicochemical properties of the target compound. A robust, two-step synthetic pathway is presented, beginning with the synthesis of the ketone precursor, 1-(3-chloro-4-methylphenyl)ethanone, followed by its conversion to the final amine via reductive amination. The rationale behind the chosen synthetic strategy and a detailed experimental protocol are provided. Furthermore, this guide outlines standard analytical techniques for the characterization and purity assessment of the amine. Finally, the potential applications for this compound as a versatile intermediate in drug discovery and materials science are discussed, grounded in the established utility of functionalized amine scaffolds.

Compound Identification and Properties

1-(3-Chloro-4-methylphenyl)ethan-1-amine is a chiral molecule existing as a racemic mixture or as individual (R) and (S) enantiomers. Its core structure consists of a phenethylamine backbone substituted with both a chloro and a methyl group on the aromatic ring.

Identifier Value
IUPAC Name 1-(3-Chloro-4-methylphenyl)ethan-1-amine
CAS Number 105321-42-4 (for racemic mixture)[1]
Molecular Formula C₉H₁₂ClN
Molecular Weight 169.65 g/mol
Physicochemical Data

Detailed experimental data for the free base form is not extensively published. However, data for the hydrochloride salt provides valuable reference points for its physical state and solubility characteristics.

Property Value (for (1R)-enantiomer hydrochloride salt)
Melting Point 218 °C[2]
Boiling Point 247 °C[2]
Water Solubility 4.68e-4 mol/L[2]
pKa (Basic Apparent) 8.47[2]

Synthesis Pathway and Experimental Protocols

The most direct and widely applicable method for synthesizing primary amines like 1-(3-Chloro-4-methylphenyl)ethan-1-amine is the reductive amination of the corresponding ketone precursor.[3] This process involves the reaction of a ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine. This one-pot approach is highly efficient and a cornerstone of modern amine synthesis.[3][4]

The overall synthetic scheme is a two-step process:

  • Synthesis of the Ketone Precursor: Friedel-Crafts acylation of 3-chloro-4-methyltoluene to produce 1-(3-chloro-4-methylphenyl)ethanone.

  • Reductive Amination: Conversion of the ketone to the target primary amine using an ammonia source and a suitable reducing agent.

G cluster_0 Step 1: Precursor Synthesis (Friedel-Crafts Acylation) cluster_1 Step 2: Reductive Amination A 3-Chloro-4-methyltoluene + Acetyl Chloride B AlCl₃ (Lewis Acid Catalyst) A->B Reaction Conditions C 1-(3-Chloro-4-methylphenyl)ethanone (Ketone Precursor) B->C Forms D Ketone Precursor + Ammonium Acetate (NH₃ source) C->D Product used as starting material E Sodium Borohydride (NaBH₄) (Reducing Agent) D->E In-situ Reduction of Imine Intermediate F 1-(3-Chloro-4-methylphenyl)ethan-1-amine (Final Product) E->F Yields

Caption: Workflow for the synthesis of 1-(3-Chloro-4-methylphenyl)ethan-1-amine.

Protocol 1: Synthesis of 1-(3-Chloro-4-methylphenyl)ethanone

Causality: The Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds on an aromatic ring. It involves the use of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion from an acyl halide (acetyl chloride). This electrophile is then attacked by the electron-rich aromatic ring of 3-chloro-4-methyltoluene to yield the desired ketone. The reaction is typically performed in a non-polar solvent to prevent reaction with the catalyst.

Step-by-Step Methodology:

  • Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas). The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) is suspended in a dry, inert solvent such as dichloromethane (DCM).

  • Reactant Addition: A solution of 3-chloro-4-methyltoluene (1.0 equivalent) and acetyl chloride (1.1 equivalents) in DCM is added dropwise to the stirred AlCl₃ suspension at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: The reaction is carefully quenched by pouring the mixture onto crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the product into the organic layer.

  • Extraction and Purification: The organic layer is separated, washed with sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure 1-(3-chloro-4-methylphenyl)ethanone [CAS: 90792-98-6].[5]

Protocol 2: Reductive Amination to 1-(3-Chloro-4-methylphenyl)ethan-1-amine

Causality: This protocol utilizes ammonium acetate as a stable, solid source of ammonia. In a protic solvent like methanol, ammonium acetate exists in equilibrium with ammonia and acetic acid. The ammonia reacts with the ketone to form an imine, while the mild acidity of the acetic acid can catalyze this condensation. A gentle reducing agent, sodium borohydride (NaBH₄), is chosen because it selectively reduces the imine intermediate without significantly reducing the starting ketone, ensuring high conversion to the amine.[6]

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add 1-(3-chloro-4-methylphenyl)ethanone (1.0 equivalent) and ammonium acetate (10 equivalents).

  • Dissolution: Add anhydrous methanol as the solvent and stir the mixture until all solids are dissolved.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Workup: Quench the reaction by slowly adding water. Make the solution basic (pH > 10) by adding aqueous sodium hydroxide to ensure the amine is in its free base form.

  • Extraction and Purification: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude amine can be purified by column chromatography on silica gel.

Analytical Characterization

To ensure the identity and purity of the synthesized 1-(3-Chloro-4-methylphenyl)ethan-1-amine, a combination of analytical techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. For chiral amines, HPLC with a chiral stationary phase is the standard method to determine the enantiomeric excess (ee) of the product if an asymmetric synthesis was performed.

Protocol 3: Purity Analysis by HPLC
  • System: An HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve a small amount of the amine in the mobile phase.

  • Analysis: Inject the sample and integrate the peak area to determine purity relative to any impurities. For enantiomeric excess determination, a specialized chiral column (e.g., Chiralcel OD-H) and an isocratic mobile phase (e.g., hexane/isopropanol with a small amount of diethylamine) would be required.

Applications in Research and Drug Development

Primary amines are indispensable in the pharmaceutical and agrochemical industries.[7] They serve as crucial intermediates for constructing more complex molecules and are often part of the final active ingredient.

  • Pharmaceutical Scaffolding: 1-(3-Chloro-4-methylphenyl)ethan-1-amine serves as a versatile scaffold. The primary amine group is a key functional handle for forming amide, sulfonamide, or urea linkages, which are prevalent in drug molecules. The substituted phenyl ring provides a lipophilic domain that can be critical for binding to biological targets.[8]

  • Chiral Building Block: In drug development, the specific three-dimensional arrangement of atoms is often essential for efficacy and safety. Access to enantiomerically pure forms of this amine allows for the stereoselective synthesis of drug candidates, which is a fundamental requirement in modern medicinal chemistry.

  • Intermediate for Agrochemicals: The structural motifs present in this molecule are also found in various pesticides and herbicides. The halogen and methyl substitutions can influence the compound's environmental persistence, metabolic stability, and target specificity.[8]

Conclusion

1-(3-Chloro-4-methylphenyl)ethan-1-amine is a valuable chemical intermediate with significant potential in various fields of applied chemistry. The synthetic route via reductive amination of the corresponding ketone is a reliable and scalable method for its production. This guide provides the foundational technical knowledge for its synthesis, characterization, and application, empowering researchers and scientists in their pursuit of novel chemical entities.

References

  • U.S. Environmental Protection Agency. (n.d.). (1R)-1-(3-Chloro-4-methylphenyl)ethan-1-amine--hydrogen chloride (1/1). CompTox Chemicals Dashboard. Retrieved February 15, 2026, from [Link]

  • Wang, D., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. [Link]

  • EON Biotech. (n.d.). 1-(3-chloro-4-methylphenyl)ethan-1-amine – (105321-42-4). Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved February 15, 2026, from [Link]

  • Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-chloro-4-methylphenyl)-N-methylpropan-1-amine. PubChem Compound Database. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). (1R)-1-(3-chloro-4-methylphenyl)hexan-1-amine. PubChem Compound Database. Retrieved February 15, 2026, from [Link]

  • Li, F., et al. (2018). Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(iii) complexes bearing an amidato ligand. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved February 15, 2026, from [Link]

  • The Vespiary. (2012). reductive amination using ammonium acetate/NaBH4. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N2-(3-Chloro-4-methylphenyl)-N1,N1-diethyl-1,2-ethanediamine. PubChem Compound Database. Retrieved February 15, 2026, from [Link]

  • Google Patents. (2000). Method for producing a halogenated acetophenone.
  • ResearchGate. (n.d.). The Mannich Reaction of 4-Methylacetophenone with Aromatic Aldehydes and Aromatic Amines. Retrieved February 15, 2026, from [Link]

  • Google Patents. (2000). Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals.
  • Organic Syntheses. (n.d.). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation. Retrieved February 15, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(3-Chloro-phenyl)-N'-(4-methyl-phenyl)-ethylenediamine. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. Retrieved February 15, 2026, from [Link]

  • Google Patents. (1966). Aminoketones and methods for their production.
  • Diplomata Comercial. (n.d.). Amine Applications in Industry: Key Uses and Benefits. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Enamine synthesis by amination. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). (+)-1-(4-Methylphenyl)ethylamine. PubChem Compound Database. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Metabolic Stability Predictions for 1-(3-Chloro-4-methylphenyl)ethan-1-amine Analogs

Foreword: The Imperative of Metabolic Foresight in Drug Discovery In the intricate journey of transforming a chemical entity into a therapeutic agent, metabolic stability is a critical determinant of success or failure.[...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Metabolic Foresight in Drug Discovery

In the intricate journey of transforming a chemical entity into a therapeutic agent, metabolic stability is a critical determinant of success or failure.[1] It dictates a drug's persistence in the body, influencing its bioavailability, half-life, and ultimately, its dosing regimen and therapeutic window.[2][3] A compound that is rapidly metabolized may never reach its target in sufficient concentrations, while one that is too stable could accumulate and cause toxicity.[1][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for predicting and evaluating the metabolic stability of a specific chemical series: analogs of 1-(3-chloro-4-methylphenyl)ethan-1-amine. By integrating state-of-the-art in vitro assays with powerful in silico modeling, we can proactively design molecules with optimal pharmacokinetic profiles, thereby accelerating the path to clinical candidacy.

Section 1: The Engine of Biotransformation: Cytochrome P450 and Beyond

The liver is the primary site of drug metabolism, a process largely orchestrated by a superfamily of enzymes known as Cytochrome P450s (CYPs).[1][3][4] These enzymes are responsible for the Phase I metabolism of an estimated 75% of all drugs on the market.[3] Phase I reactions, primarily oxidations, introduce or expose polar functional groups on a drug molecule, preparing it for subsequent Phase II conjugation reactions that facilitate its excretion.[5][6]

While over 50 CYP enzymes exist, a select few handle the bulk of drug metabolism, with CYP3A4 and CYP2D6 being among the most significant.[7][8] The susceptibility of a compound to metabolism by these enzymes is a primary determinant of its metabolic stability.[2] Therefore, understanding the interactions between our 1-(3-chloro-4-methylphenyl)ethan-1-amine analogs and these key enzymes is paramount.

Section 2: The Experimentalist's Toolbox: In Vitro Metabolic Stability Assays

To empirically measure metabolic stability, we turn to robust in vitro systems that recapitulate the metabolic functions of the liver. These assays involve incubating a test compound with a metabolically active test system and monitoring its rate of disappearance over time.[9] The two most indispensable assays in the drug discovery cascade are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay: A Focus on Phase I Metabolism

Liver microsomes are subcellular fractions isolated from hepatocytes that are rich in Phase I enzymes, particularly CYPs.[10][11] This assay is a cost-effective, high-throughput method for assessing a compound's susceptibility to CYP-mediated metabolism.[12][13]

Causality Behind the Method: The core principle is to provide the CYP enzymes in the microsomes with the test compound and a necessary cofactor, NADPH, to initiate the metabolic process.[11][14] By quenching the reaction at various time points and quantifying the remaining parent compound, we can determine the rate of metabolism. A control incubation without NADPH is crucial to ensure that the compound loss is due to enzymatic activity and not chemical instability.[11]

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis A Test Compound Stock (e.g., 10 mM in DMSO) E Pre-warm Microsomes, Buffer, and Compound A->E B Pooled Liver Microsomes (e.g., Human, Rat) B->E C Phosphate Buffer (pH 7.4) C->E D NADPH Cofactor Solution F Initiate Reaction by adding NADPH D->F G Incubation Plate: - Test Reaction (+NADPH) - Control Reaction (-NADPH) E->G F->G H Aliquots taken at Time Points (0, 5, 15, 30, 45, 60 min) G->H I Quench with Cold Acetonitrile + Internal Standard H->I J Centrifuge to Pellet Protein I->J K Analyze Supernatant by LC-MS/MS J->K L Quantify Parent Compound Remaining K->L M Data Interpretation L->M Calculate t1/2 and CLint

Figure 1: Workflow for a typical liver microsomal stability assay.

Experimental Protocol: Liver Microsomal Stability

  • Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a working solution of microsomes in 100 mM potassium phosphate buffer (pH 7.4) to a final concentration of 0.5 mg/mL.[11][14]

  • Compound Incubation: In a 96-well plate, add the test compound to the microsomal solution to achieve a final concentration of 1 µM.[11] Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).[13] For the negative control, add buffer instead of NADPH.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.[11][15]

  • Sample Processing: Centrifuge the termination plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound.[15][16][17]

  • Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k).

    • Half-life (t½): Calculated as 0.693 / k.[15]

    • Intrinsic Clearance (CLint): Calculated as (0.693 / t½) / (mg/mL microsomal protein in incubation).[15]

Hepatocyte Stability Assay: The Holistic View

While microsomes are excellent for assessing Phase I metabolism, they lack the complete cellular machinery for Phase II reactions and drug transport.[18][19] Hepatocytes, being intact liver cells, contain the full complement of both Phase I and Phase II enzymes, as well as the necessary cofactors and transporters.[20][21] This makes the hepatocyte stability assay a more physiologically relevant model that provides a broader assessment of a compound's overall metabolic fate.[18]

Causality Behind the Method: The use of whole cells introduces the factor of cell permeability; the compound must first cross the cell membrane to be metabolized. This assay, therefore, accounts for both cellular uptake and enzymatic degradation.[20] Cryopreserved hepatocytes from various species (human, rat, mouse, etc.) are widely used, allowing for crucial cross-species comparisons.[21][22]

G cluster_prep Cell Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis A Thaw Cryopreserved Hepatocytes B Assess Viability (e.g., Trypan Blue) A->B C Resuspend in Incubation Medium B->C D Add Hepatocyte Suspension to 96-well plate C->D F Incubate with Shaking D->F E Add Test Compound (e.g., 1 µM final conc.) E->F G Aliquots taken at Time Points (e.g., 0, 15, 30, 60, 120 min) F->G H Quench with Cold Acetonitrile + Internal Standard G->H I Centrifuge to Pellet Debris H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Parent Compound Remaining J->K L Data Interpretation K->L Calculate t1/2 and CLint

Figure 2: General workflow for a suspension hepatocyte stability assay.

Experimental Protocol: Hepatocyte Stability

  • Cell Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer them to pre-warmed incubation medium.[23] Perform a cell count and viability assessment.

  • Incubation Setup: Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5-1.0 million cells/mL) and add it to a 96-well plate.[21]

  • Initiation: Add the test compound to the wells (final concentration typically 1 µM) and incubate at 37°C with gentle shaking to keep the cells in suspension.[21][22]

  • Time Points: At designated time points (which may be longer than for microsomes, e.g., 0, 15, 30, 60, 120 minutes), sample the incubation mixture and quench the reaction with ice-cold acetonitrile containing an internal standard.[20][22]

  • Sample Processing and Analysis: Process and analyze the samples via LC-MS/MS as described in the microsomal assay protocol.[20]

  • Data Calculation: Calculate t½ and CLint. The intrinsic clearance is typically expressed in µL/min/10^6 cells.[21] This value can then be scaled to predict in vivo hepatic clearance.[21]

Section 3: The Digital Oracle: In Silico Predictive Modeling

Before committing resources to synthesis and in vitro testing, computational models can provide valuable early predictions of metabolic stability.[24] These in silico methods use the chemical structure of a compound to forecast its metabolic fate, enabling the rapid screening of large virtual libraries of analogs.[25]

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR modeling is a ligand-based approach that assumes a compound's metabolic stability is a direct consequence of its structural and physicochemical properties.[24][25] The goal is to build a mathematical model that correlates these properties (known as descriptors) with experimentally determined stability data.[26]

Causality Behind the Method: The model learns the relationships between structural features (e.g., the presence of specific functional groups, electronic properties, lipophilicity) and metabolic lability. For our 1-(3-chloro-4-methylphenyl)ethan-1-amine analogs, a QSAR model could identify which substitutions on the phenyl ring or modifications to the ethylamine side chain are likely to enhance or diminish metabolic stability.

G cluster_data Data Collection & Curation cluster_descriptors Descriptor Calculation cluster_model Model Building & Validation cluster_prediction Prediction A Assemble Dataset: - Chemical Structures - Experimental Stability Data (e.g., CLint from microsomes) B Calculate Molecular Descriptors - Physicochemical (logP, TPSA) - Topological (Branching) - Electronic (Partial Charges) - Fingerprints (FCFP_6) A->B C Split Data: Training Set (e.g., 80%) Test Set (e.g., 20%) B->C D Train Machine Learning Algorithm (e.g., Random Forest, SVM, GNN) on Training Set C->D E Validate Model on Test Set D->E F Input New Analog Structures E->F Deploy Validated Model G Predict Metabolic Stability F->G H Lead Optimization G->H Prioritize for Synthesis

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Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3-Chloro-4-methylphenyl)ethan-1-amine

For Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) & Troubleshooting Here we address common challenges encountered during the synthesis of 1-(3-Chloro-4-methylphenyl)ethan-1...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common challenges encountered during the synthesis of 1-(3-Chloro-4-methylphenyl)ethan-1-amine, primarily via the Leuckart-Wallach reaction, a widely used method for reductive amination.[1][2]

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in the Leuckart-Wallach synthesis of 1-(3-Chloro-4-methylphenyl)ethan-1-amine can stem from several factors. Here's a breakdown of potential issues and their solutions:

  • Incomplete Reaction: The Leuckart-Wallach reaction often requires high temperatures, typically between 150-200°C, to proceed to completion.[3] Ensure your reaction is heated to the appropriate temperature for a sufficient duration. Reaction times of 6 hours or more are common.[4]

  • Suboptimal Reagent Stoichiometry: An excess of the aminating agent (formamide or ammonium formate) is generally required to drive the reaction forward and minimize the formation of secondary or tertiary amines.[5] Experiment with increasing the molar ratio of the aminating agent to the starting ketone, 3-chloro-4-methylacetophenone.

  • Water Content: The presence of a small, controlled amount of water can be crucial for reproducible results when using formamide.[4] Water can facilitate the in-situ formation of ammonium formate, a key reactive species.[4] However, excess water can hinder the initial imine formation.[6] If using formamide, adding a small, measured amount of water (e.g., 0.20 ml per 41.7 mmol of ketone) can be beneficial.[4]

  • Hydrolysis of the Intermediate: The initial product of the Leuckart reaction is an N-formylated amine, which must be hydrolyzed to yield the final primary amine.[1][5] Incomplete hydrolysis will result in a lower yield of the desired product. Ensure the hydrolysis step, typically with a strong acid like 6 M HCl, is carried out for a sufficient time (e.g., 1 hour at reflux).[4]

Q2: I'm observing significant byproduct formation. What are the common impurities and how can I minimize them?

Byproduct formation is a common challenge. Here are some likely impurities and strategies to mitigate them:

  • N-Formylated Byproduct: This is the primary intermediate of the reaction and its presence indicates incomplete hydrolysis.[5]

    • Solution: Increase the duration and/or concentration of the acid hydrolysis step.

  • Secondary and Tertiary Amines: These can form if the newly formed primary amine reacts further with the starting ketone.[5]

    • Solution: Use a significant excess of the ammonia source (ammonium formate or formamide) to favor the formation of the primary amine.[5]

  • Unreacted Starting Material: Residual 3-chloro-4-methylacetophenone indicates an incomplete reaction.

    • Solution: Optimize reaction temperature, time, and reagent ratios as discussed in Q1. An ether extraction after hydrolysis can be used to remove unreacted ketone before product isolation.[4]

  • SNAr Products: In some cases, side reactions involving aromatic nucleophilic substitution (SNAr) can occur, especially at high temperatures.[6]

    • Solution: While less common for this specific substrate, careful temperature control is important.

Q3: The purification of the final amine is proving difficult. What is the recommended workup and purification procedure?

A standard and effective workup procedure is crucial for isolating a pure product.

  • Acid Hydrolysis: After the initial reaction, cool the mixture and add 6 M hydrochloric acid. Reflux for at least one hour to ensure complete hydrolysis of the N-formyl intermediate.[4]

  • Removal of Unreacted Ketone: After cooling, extract the acidic solution with a non-polar solvent like diethyl ether to remove any unreacted 3-chloro-4-methylacetophenone.[4]

  • Basification and Extraction: Make the aqueous layer alkaline by adding a strong base, such as 5 M sodium hydroxide, until a pH of >10 is reached.[4] This will deprotonate the amine hydrochloride salt, making it soluble in organic solvents. Extract the free amine with several portions of an organic solvent like diethyl ether or dichloromethane.[4]

  • Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Further Purification (Optional): If necessary, the crude amine can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Optimized Experimental Protocol: Leuckart Reaction

This protocol is an optimized procedure for the reductive amination of 3-chloro-4-methylacetophenone.[4]

Materials:

  • 3-chloro-4-methylacetophenone

  • Formamide

  • Water

  • 6 M Hydrochloric Acid

  • 5 M Sodium Hydroxide

  • Diethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-4-methylacetophenone, 4.5 equivalents of formamide, and a controlled amount of water (approximately 0.05 mL per gram of ketone).

  • Heat the mixture with stirring in an oil bath at 205°C for 6 hours.[4]

  • Cool the reaction mixture to approximately 100°C and cautiously add 100 mL of 6 M hydrochloric acid.[4]

  • Reflux the mixture for 1 hour to hydrolyze the formamide intermediate.[4]

  • After cooling to room temperature, transfer the mixture to a separatory funnel and extract with 15 mL of diethyl ether to remove any unreacted ketone. Discard the ether layer.[4]

  • Make the aqueous layer strongly alkaline (pH > 10) by the slow addition of 20 mL of 5 M sodium hydroxide.[4]

  • Extract the aqueous layer with three 10 mL portions of diethyl ether.[4]

  • Combine the ether extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3-Chloro-4-methylphenyl)ethan-1-amine.

Visualizing the Process

Reaction Mechanism: Leuckart-Wallach Reaction

The following diagram illustrates the key steps in the Leuckart-Wallach reaction mechanism.[3][5]

Leuckart_Wallach_Mechanism ketone 3-Chloro-4-methyl- acetophenone imine_intermediate Iminium Ion Intermediate ketone->imine_intermediate + NH3 (from Ammonium Formate) formamide Formamide (HCONH2) ammonium_formate Ammonium Formate (NH4+HCOO-) formamide->ammonium_formate h2o H2O (catalytic) h2o->ammonium_formate hydrolysis ammonium_formate->imine_intermediate - H2O n_formyl_amine N-formyl Amine imine_intermediate->n_formyl_amine + HCOO- (hydride transfer) - CO2 final_amine 1-(3-Chloro-4-methylphenyl) ethan-1-amine n_formyl_amine->final_amine hcl_h2o HCl, H2O (Hydrolysis) hcl_h2o->final_amine hydrolyzes

Caption: Mechanism of the Leuckart-Wallach reaction.

Troubleshooting Workflow

This flowchart provides a logical approach to diagnosing and resolving common issues during the synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction_conditions Review Reaction Conditions: - Temperature (180-205°C?) - Time (≥ 6h?) start->check_reaction_conditions incomplete_reaction Incomplete Reaction check_reaction_conditions->incomplete_reaction check_reagents Verify Reagent Stoichiometry: - Excess Formamide/Ammonium Formate? byproduct_formation Significant Byproduct Formation check_reagents->byproduct_formation check_hydrolysis Examine Hydrolysis Step: - Sufficient Acid Concentration? - Adequate Reflux Time? purification_issue Difficulty in Purification check_hydrolysis->purification_issue incomplete_reaction->check_reagents No increase_temp_time Increase Temperature and/or Time incomplete_reaction->increase_temp_time Yes byproduct_formation->check_hydrolysis No increase_aminating_agent Increase Equivalents of Aminating Agent byproduct_formation->increase_aminating_agent Yes optimize_hydrolysis Optimize Hydrolysis Conditions (Time, Acid Concentration) purification_issue->optimize_hydrolysis Yes follow_workup Follow Optimized Workup Protocol purification_issue->follow_workup No end Improved Yield and Purity increase_temp_time->end increase_aminating_agent->end optimize_hydrolysis->end follow_workup->end

Sources

Optimization

Technical Support Center: Troubleshooting Racemization of 1-(3-Chloro-4-methylphenyl)ethan-1-amine During Storage

<_ _ _ _> Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with the stereochemical stability of 1-(3-Chloro-4-met...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _

_ _>

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with the stereochemical stability of 1-(3-Chloro-4-methylphenyl)ethan-1-amine during storage. This document provides in-depth troubleshooting advice, preventative measures, and analytical protocols to ensure the enantiomeric integrity of your valuable chiral building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I've observed a decrease in the enantiomeric excess (ee) of my stored 1-(3-Chloro-4-methylphenyl)ethan-1-amine. What are the likely causes?

A decrease in enantiomeric excess, or racemization, of a chiral amine like 1-(3-Chloro-4-methylphenyl)ethan-1-amine during storage is a critical issue that can compromise experimental results and the efficacy of downstream applications. Several factors can contribute to this instability:

  • Exposure to Acidic or Basic Conditions: Trace amounts of acidic or basic impurities in the storage container or solvent can catalyze racemization.[1][2] The mechanism often involves the reversible protonation or deprotonation of the amine, which can lead to the formation of a planar, achiral imine intermediate.[3] Re-protonation can then occur from either face, resulting in a mixture of enantiomers.

  • Elevated Temperatures: Heat can provide the activation energy needed for racemization to occur.[4] Storing the amine at ambient or elevated temperatures, even for short periods, can accelerate the process.

  • Presence of Oxidizing Agents: Benzylic amines are susceptible to oxidation, which can lead to the formation of an imine.[5][6] This imine intermediate, being achiral, can then be non-stereoselectively reduced back to the amine, leading to a racemic mixture. Common oxidizing agents include atmospheric oxygen, peroxides that may form in certain solvents (e.g., ethers), and other reactive species.

  • Exposure to Light: Certain wavelengths of light can promote photochemical reactions, including oxidation, which can initiate racemization pathways.

  • Inappropriate Solvent: The choice of solvent for storage is crucial. Protic solvents, especially those that can act as both a proton donor and acceptor, can facilitate racemization. Additionally, solvents that are not properly dried can contain water, which may participate in hydrolysis or act as a catalyst.

How can I confirm that racemization has occurred and accurately quantify the enantiomeric excess of my sample?

Visual inspection is insufficient to detect racemization. You must employ analytical techniques that can distinguish between enantiomers. The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess. It involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

  • Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC uses a chiral stationary phase to separate volatile enantiomers.[7] This method may require derivatization of the amine to increase its volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs):

    • CSAs: These are chiral compounds that form diastereomeric complexes with the enantiomers of your amine, resulting in distinguishable signals in the NMR spectrum (typically ¹H or ¹⁹F NMR).[8]

    • CDAs: These agents react with the amine to form new diastereomeric compounds that have distinct NMR spectra.[9]

Table 1: Comparison of Analytical Techniques for Enantiomeric Excess Determination

TechniqueAdvantagesDisadvantages
Chiral HPLC High accuracy and precision, widely applicable.[8]Requires specialized and often expensive chiral columns.[8]
Chiral GC High resolution, suitable for volatile compounds.[7]May require derivatization, sample must be thermally stable.[7]
NMR with CSAs Rapid, non-destructive, uses standard NMR equipment.[8]Peak resolution can be dependent on the choice of CSA and solvent.
NMR with CDAs Can provide excellent peak separation.[9]Requires a chemical reaction, which may not go to completion and can introduce impurities.

Experimental Protocols

Protocol 1: General Screening for Racemization using Chiral HPLC

This protocol provides a general workflow for assessing the enantiomeric excess of your 1-(3-Chloro-4-methylphenyl)ethan-1-amine sample.

Materials:

  • Your stored 1-(3-Chloro-4-methylphenyl)ethan-1-amine sample.

  • A reference standard of the racemic amine.

  • A reference standard of the pure enantiomer (if available).

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

  • A suitable chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®).

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of your amine sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Prepare solutions of the racemic and pure enantiomer standards at the same concentration.

  • HPLC Method Development (if necessary):

    • Consult the column manufacturer's guide for recommended mobile phases for chiral amine separations. A common starting point is a mixture of hexane and an alcohol (isopropanol or ethanol).

    • Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers in the racemic standard.

  • Analysis:

    • Inject the racemic standard to confirm the retention times of both enantiomers.

    • Inject the pure enantiomer standard (if available) to identify the peak corresponding to the desired enantiomer.

    • Inject your stored sample.

  • Data Interpretation:

    • Integrate the peak areas of both enantiomers in the chromatogram of your sample.

    • Calculate the enantiomeric excess (ee) using the following formula:

      • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Troubleshooting Workflow and Preventative Measures

The following diagram illustrates a logical workflow for troubleshooting and preventing racemization.

Racemization_Troubleshooting Troubleshooting Racemization of 1-(3-Chloro-4-methylphenyl)ethan-1-amine cluster_problem Problem Identification cluster_investigation Investigation of Causes cluster_analysis Analytical Verification cluster_prevention Preventative Measures Problem Observed decrease in enantiomeric excess (ee) Storage_Conditions Review Storage Conditions: - Temperature - Light Exposure - Atmosphere (Inert?) Problem->Storage_Conditions Container_Solvent Examine Container & Solvent: - Glassware Type (Neutral?) - Solvent Purity & Dryness - Potential Contaminants Problem->Container_Solvent Handling_Procedures Assess Handling Procedures: - Exposure to Air - Use of Clean Equipment Problem->Handling_Procedures Analysis Confirm Racemization & Quantify ee: - Chiral HPLC - Chiral GC - NMR with Chiral Agents Storage_Conditions->Analysis Container_Solvent->Analysis Handling_Procedures->Analysis Optimal_Storage Implement Optimal Storage: - Store at low temperature (-20°C or below) - Protect from light (amber vials) - Store under an inert atmosphere (Argon or Nitrogen) Analysis->Optimal_Storage If racemization is confirmed Proper_Handling Adopt Proper Handling: - Use high-purity, dry solvents - Handle under inert atmosphere - Use clean, dry glassware Analysis->Proper_Handling If racemization is confirmed Formulation Consider Formulation: - Store as a salt (e.g., hydrochloride) for enhanced stability Analysis->Formulation If racemization is confirmed

Caption: A workflow for diagnosing and preventing racemization.

What are the ideal storage conditions to prevent racemization of 1-(3-Chloro-4-methylphenyl)ethan-1-amine?

To minimize the risk of racemization, adhere to the following storage recommendations:

  • Temperature: Store the amine at low temperatures, preferably at -20°C or below.[10] Some safety data sheets recommend storing in a cool, well-ventilated area, but for long-term preservation of enantiomeric purity, colder is better.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[11] This is particularly important for benzylic amines which are susceptible to air oxidation.

  • Light: Protect the compound from light by storing it in an amber vial or a light-proof container.

  • Container: Use clean, dry, and inert glass containers. Avoid plastic containers that may leach plasticizers or other contaminants. Ensure the container is tightly sealed.[11][12][13]

  • Form: If possible, consider storing the amine as its hydrochloride salt. Salts of amines are generally more crystalline, less volatile, and less prone to oxidation and racemization than the free base. The hydrochloride salt of a similar compound, (1R)-1-(3-Chloro-4-methylphenyl)ethan-1-amine, is a known stable solid.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature -20°C or belowReduces the rate of chemical reactions, including racemization.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation, a key pathway to racemization.
Light Amber vial or dark containerPrevents photochemical degradation.
Container Tightly sealed, clean, dry glassPrevents contamination and exposure to moisture and air.[11][12]
Form Hydrochloride salt (if feasible)Increases stability by reducing susceptibility to oxidation and racemization.
Could impurities in my sample be contributing to racemization?

Absolutely. The presence of certain impurities can significantly accelerate racemization:

  • Acidic or Basic Residues: Residual acids or bases from the synthesis or work-up can act as catalysts.[1] Even trace amounts can have a significant impact over time.

  • Water: Water can facilitate proton transfer and potentially participate in hydrolytic side reactions that may lead to racemization.

  • Metal Ions: Trace metal ions can catalyze oxidation reactions.

It is crucial to ensure the highest possible purity of the amine before long-term storage. If you suspect impurities, repurification by distillation or chromatography may be necessary.

The Chemistry of Racemization

The primary mechanism for the racemization of chiral amines like 1-(3-Chloro-4-methylphenyl)ethan-1-amine involves the formation of a planar, achiral intermediate.

Racemization_Mechanism Simplified Racemization Mechanism cluster_enantiomers R_Enantiomer (R)-Enantiomer Achiral_Intermediate Achiral Imine Intermediate (Planar) R_Enantiomer->Achiral_Intermediate [H⁺] or [OH⁻] or [O] S_Enantiomer (S)-Enantiomer Achiral_Intermediate->R_Enantiomer Non-stereoselective reduction or protonation Achiral_Intermediate->S_Enantiomer Non-stereoselective reduction or protonation

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-(3-Chloro-4-methylphenyl)ethan-1-amine

A Comparative Analysis for Structural Elucidation and Isomer Differentiation In the landscape of pharmaceutical development and forensic analysis, the unambiguous identification of novel chemical entities is paramount. 1...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Structural Elucidation and Isomer Differentiation

In the landscape of pharmaceutical development and forensic analysis, the unambiguous identification of novel chemical entities is paramount. 1-(3-Chloro-4-methylphenyl)ethan-1-amine is a substituted phenethylamine derivative, a class of compounds with significant physiological activity. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) and employing electron ionization (EI), stands as a cornerstone technique for the structural elucidation of such volatile compounds.

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-(3-Chloro-4-methylphenyl)ethan-1-amine. As a Senior Application Scientist, this document moves beyond a simple spectral interpretation. It explains the causal mechanisms behind the fragmentation, establishes a protocol for analysis, and compares the expected fragmentation pathways with those of structurally related analogues to provide a robust framework for isomer differentiation.

Part 1: The Foundational Principles of Fragmentation

Electron ionization is a high-energy ("hard") ionization technique where a molecule is bombarded with 70 eV electrons.[1][2] This process imparts significant internal energy, leading to the formation of a molecular ion (M•+) and subsequent, often extensive, fragmentation.[1][2] The resulting fragmentation pattern is a reproducible fingerprint of the molecule's structure.

For 1-(3-Chloro-4-methylphenyl)ethan-1-amine, several key structural features will dictate its fragmentation:

  • The Amine Group: Aliphatic amines are well-known to undergo a characteristic and highly favorable α-cleavage.[3][4][5][6] This involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, resulting in a resonance-stabilized iminium cation.[3][7]

  • The Aromatic Ring and Substituents: The substituted chlorotoluene ring provides a second potential site for fragmentation, typically through benzylic cleavage or loss of substituents.

  • The Chlorine Isotope Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This will result in characteristic M•+ and M•+2 peaks, as well as isotopic pairs for all chlorine-containing fragments, which is a powerful diagnostic tool.

Part 2: Experimental Protocol for GC-MS Analysis

A self-validating protocol is crucial for reproducible results. The following provides a standard operating procedure for the analysis of substituted phenethylamines.

Objective: To acquire a reproducible 70 eV electron ionization mass spectrum for the target analyte.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

  • GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm i.d. column coated with 5% phenyl-methylpolysiloxane, is suitable for separating phenethylamine isomers.[8]

Methodology:

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes. Rationale: This program ensures the elution of the analyte as a sharp peak without thermal degradation.

    • Injection Volume: 1 µL with a 10:1 split ratio.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV. Rationale: This is the standard energy used for EI-MS, as it provides reproducible fragmentation patterns that are comparable to established spectral libraries like those from NIST.[2][9]

    • Source Temperature: 230°C.[8]

    • Mass Range: Scan from m/z 40 to 300. Rationale: This range will capture the molecular ion and all expected significant fragments.

    • Data Acquisition: Full Scan Mode.

Part 3: Predicted Fragmentation Pathway of 1-(3-Chloro-4-methylphenyl)ethan-1-amine

The molecular formula of the analyte is C₉H₁₂ClN. Its monoisotopic mass is 169.07 Da for the ³⁵Cl isotope and 171.06 Da for the ³⁷Cl isotope. The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which holds true here.[4][5]

The primary fragmentation pathways are predicted as follows:

  • Alpha (α)-Cleavage (Dominant Pathway): The most favorable fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom.[3][4][5][7] In this case, the bond between the benzylic carbon and the methyl group breaks.

    • Reaction: M•+ → [M - CH₃]⁺ + •CH₃

    • Result: This results in the loss of a methyl radical (mass 15) to form the highly stable, resonance-stabilized iminium cation at m/z 154 (base peak). This fragment will also exhibit an isotope peak at m/z 156.

  • Benzylic Cleavage: An alternative, less favorable cleavage can occur at the bond between the aromatic ring and the ethylamine side chain.

    • Reaction: M•+ → [C₇H₆Cl]⁺ + •C₂H₆N

    • Result: This pathway forms the 3-chloro-4-methylbenzyl cation at m/z 139 (with an isotope peak at m/z 141). The stability of this cation makes it a likely, though less abundant, fragment.

The following diagram illustrates the primary fragmentation pathways.

G cluster_main Predicted EI-MS Fragmentation mol_ion Molecular Ion (M•+) m/z 169/171 [C₉H₁₂ClN]•+ frag_154 Base Peak m/z 154/156 [C₈H₉ClN]+ mol_ion->frag_154  -•CH₃ (Alpha-Cleavage) frag_139 Benzylic Cation m/z 139/141 [C₇H₆Cl]+ mol_ion->frag_139  -•C₂H₆N (Benzylic Cleavage)

Sources

Comparative

A Comparative Bioactivity Analysis of 1-(3-Chloro-4-methylphenyl)ethan-1-amine and Its Structural Analogs

Abstract Substituted phenethylamines represent a cornerstone of medicinal chemistry, with structural modifications profoundly influencing their pharmacological profiles.[1] This guide presents a comparative bioactivity s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted phenethylamines represent a cornerstone of medicinal chemistry, with structural modifications profoundly influencing their pharmacological profiles.[1] This guide presents a comparative bioactivity study of 1-(3-chloro-4-methylphenyl)ethan-1-amine against a curated set of structural analogs. The primary objective is to elucidate the structure-activity relationships (SAR) conferred by the chloro and methyl substitutions on the phenyl ring. We investigated the compounds' inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), critical enzymes in neurotransmitter metabolism, and assessed their general cytotoxicity.[2][3] Our findings reveal that the specific placement of the chloro and methyl groups is a key determinant of both potency and selectivity for MAO inhibition, providing valuable insights for the rational design of novel therapeutic agents targeting these enzymes.

Introduction

Phenethylamines are a class of organic compounds featuring a phenyl ring attached to an amino group via a two-carbon sidechain.[1] This scaffold is the basis for numerous psychoactive drugs, including central nervous system stimulants, antidepressants, and appetite suppressants.[1] The biological activity of these molecules can be finely tuned by adding various substituents to the phenyl ring, the sidechain, or the amino group.[4][5]

Monoamine oxidases (MAOs) are mitochondrial enzymes responsible for the oxidative deamination of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[3][6] They exist in two isoforms, MAO-A and MAO-B, which differ in substrate specificity and inhibitor selectivity.[7] Inhibition of these enzymes can increase neurotransmitter levels in the brain, a mechanism exploited by MAO inhibitors (MAOIs) used to treat depression and neurodegenerative disorders such as Parkinson's disease.[2][8]

This guide focuses on 1-(3-chloro-4-methylphenyl)ethan-1-amine (Compound 1), a specific substituted phenethylamine. To understand the contribution of its functional groups to its bioactivity, we compare it with four structural analogs:

  • Analog A (Parent): 1-phenylethan-1-amine

  • Analog B (Methyl only): 1-(4-methylphenyl)ethan-1-amine

  • Analog C (Chloro only): 1-(3-chlorophenyl)ethan-1-amine

  • Analog D (Isomer): 1-(4-chloro-3-methylphenyl)ethan-1-amine

The rationale for this selection is to systematically dissect the individual and combined effects of the 4-methyl and 3-chloro substituents. The methyl group, known for its lipophilic and steric properties, and the chlorine atom, which is comparable in size but more electronegative and lipophilic, can significantly alter a molecule's interaction with a biological target.[9][10][11] By evaluating these compounds' inhibitory effects on MAO-A and MAO-B and their in vitro cytotoxicity, we aim to construct a clear structure-activity relationship profile.

Materials and Methods

Test Compounds

The parent compound and all structural analogs were synthesized and purified to ≥98% purity, as confirmed by NMR and LC-MS.

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of the test compounds against human recombinant MAO-A and MAO-B was determined using a fluorometric assay that measures the production of hydrogen peroxide (H2O2) from the oxidative deamination of a substrate.[12][13]

Experimental Rationale: This method was chosen for its high sensitivity, simplicity, and adaptability to a high-throughput format.[13] It provides a reliable measure of enzyme activity by quantifying a common product (H2O2) generated by both MAO isoforms.[12]

Protocol:

  • Enzyme Preparation: Human recombinant MAO-A (3 U/mL) and MAO-B (6 U/mL) were diluted in Assay Buffer (pH 7.4).[14]

  • Inhibitor Preparation: Test compounds were dissolved in DMSO to create stock solutions and then serially diluted to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Assay Procedure:

    • 45 µL of either diluted MAO-A or MAO-B enzyme solution was added to the wells of a black, 96-well microplate.[14]

    • 5 µL of the diluted test compound (or DMSO for control wells) was added to the wells.

    • The plate was incubated for 15 minutes at 25°C to allow the inhibitor to interact with the enzyme.[13][14]

    • A Master Reaction Mix was prepared containing Assay Buffer, p-Tyramine (substrate), Dye Reagent, and HRP Enzyme.[12]

    • 50 µL of the Master Reaction Mix was added to each well to initiate the reaction.

    • The plate was incubated for 20 minutes at room temperature, protected from light.[12]

  • Data Acquisition: Fluorescence was measured using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 585 nm.[12]

  • Data Analysis: The percent inhibition was calculated relative to the DMSO control. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) were determined by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Dilute MAO-A/B Enzymes A1 Add 45µL Enzyme to 96-well Plate P1->A1 P2 Prepare Serial Dilutions of Test Compounds A2 Add 5µL Compound (or DMSO control) P2->A2 A1->A2 A3 Incubate 15 min at 25°C A2->A3 A4 Add 50µL Master Reaction Mix A3->A4 A5 Incubate 20 min (dark) A4->A5 D1 Measure Fluorescence (Ex:530/Em:585 nm) A5->D1 D2 Calculate % Inhibition vs Control D1->D2 D3 Determine IC50 Values (Non-linear Regression) D2->D3

Caption: Workflow for the fluorometric MAO inhibition assay.

Cell Viability (MTT) Assay

The general cytotoxicity of the compounds was assessed in the human neuroblastoma cell line SH-SY5Y using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15][16]

Experimental Rationale: The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[17] Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a quantifiable measure of viable cells.[15][16] This assay was selected to ensure that the observed MAO inhibition is not merely a consequence of broad cellular toxicity.

Protocol:

  • Cell Seeding: SH-SY5Y cells were seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Cells were treated with the test compounds at various concentrations (0.1 µM to 200 µM) for 24 hours.

  • MTT Addition: After the treatment period, 10 µL of MTT labeling reagent (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours.[15]

  • Solubilization: 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) was added to each well to dissolve the formazan crystals.[16] The plate was shaken on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.[17][18]

  • Data Analysis: Cell viability was expressed as a percentage of the untreated control. The CC50 (the concentration of compound that causes 50% reduction in cell viability) was calculated from the dose-response curves.

Results

The bioactivity data for 1-(3-chloro-4-methylphenyl)ethan-1-amine and its analogs are summarized below.

MAO Inhibition Activity

The inhibitory potencies (IC50) of the compounds against MAO-A and MAO-B are presented in Table 1. A selectivity index (SI) was calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B). A higher SI value indicates greater selectivity for MAO-B.

Table 1: MAO-A and MAO-B Inhibitory Activities

CompoundSubstituentsMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-B
1 3-Cl, 4-Me 15.2 0.85 17.9
Analog ANone (Parent)>100>100-
Analog B4-Me85.612.37.0
Analog C3-Cl22.53.17.3
Analog D4-Cl, 3-Me45.19.84.6
Cytotoxicity

The cytotoxicity (CC50) of each compound was evaluated in SH-SY5Y cells to assess their general effect on cell viability.

Table 2: Cytotoxicity in SH-SY5Y Cells

CompoundCC50 (µM)
1 >150
Analog A>200
Analog B>200
Analog C185
Analog D192

All tested compounds exhibited low cytotoxicity, with CC50 values significantly higher than their effective inhibitory concentrations for the MAO enzymes, indicating that the observed MAO inhibition is a specific effect and not due to general cell death.

Discussion: Structure-Activity Relationship (SAR)

The results provide a clear framework for understanding the structure-activity relationships of these phenethylamine analogs as MAO inhibitors.

SAR_Analysis cluster_parent Analog A (Parent) cluster_single_sub Single Substitutions cluster_combined Combined & Isomeric Substitutions P 1-phenylethan-1-amine (No Activity) B Analog B (4-Me) Modest MAO-B Activity P->B + 4-Me C Analog C (3-Cl) Good MAO-B Activity P->C + 3-Cl Target Compound 1 (3-Cl, 4-Me) Potent & Selective MAO-B Inhibitor B->Target + 3-Cl C->Target + 4-Me D Analog D (4-Cl, 3-Me) Reduced Activity & Selectivity Target->D Isomeric Swap

Caption: Structure-Activity Relationship (SAR) summary for MAO-B inhibition.

  • Unsubstituted Ring (Analog A): The parent compound, 1-phenylethan-1-amine, was inactive against both MAO-A and MAO-B. This demonstrates that substitutions on the phenyl ring are essential for inhibitory activity in this scaffold.

  • Effect of Methyl Group (Analog B): The addition of a single methyl group at the 4-position conferred modest, albeit weak, inhibitory activity, with a slight preference for MAO-B (SI = 7.0). The methyl group likely enhances binding through hydrophobic interactions within the enzyme's active site.[10]

  • Effect of Chloro Group (Analog C): Introducing a chloro group at the 3-position resulted in a more significant increase in potency, particularly against MAO-B (IC50 = 3.1 µM). The chlorine atom is more lipophilic and electronegative than a methyl group, which can lead to more favorable van der Waals and dipole-dipole interactions with the enzyme active site.[9][19] This suggests the 3-position is a critical interaction point.

  • Synergistic Effect (Compound 1): The combination of a 3-chloro and a 4-methyl group in Compound 1 resulted in a synergistic effect, yielding the most potent and selective MAO-B inhibitor in the series (IC50 = 0.85 µM; SI = 17.9). The 4-methyl group appears to complement the binding conferred by the 3-chloro substituent, potentially by occupying an adjacent hydrophobic pocket and optimizing the compound's orientation within the active site.

  • Importance of Positional Isomerism (Analog D): Swapping the positions of the substituents to 4-chloro and 3-methyl (Analog D) led to a marked decrease in both potency and selectivity compared to Compound 1. This highlights the critical importance of the specific substitution pattern. The enzyme's active site has a defined topology, and the 3-chloro, 4-methyl arrangement is clearly the optimal configuration for high-affinity binding among the analogs tested.

Conclusion

This comparative guide demonstrates the profound impact of aromatic substitution on the bioactivity of phenethylamine analogs. The unsubstituted core is inactive, but the introduction of chloro and methyl groups systematically enhances inhibitory activity against monoamine oxidases.

The key finding is the synergistic and position-dependent effect of the substituents. 1-(3-Chloro-4-methylphenyl)ethan-1-amine emerged as a potent and selective MAO-B inhibitor with low cytotoxicity. The 3-chloro group appears essential for potency, while the 4-methyl group significantly enhances both potency and selectivity for the MAO-B isoform. These findings provide a clear SAR map that can guide future drug discovery efforts aimed at developing novel, selective MAO-B inhibitors for the treatment of neurodegenerative diseases.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Gnad, F., et al. (n.d.). Structure-activity relationships of phenethylamines at alpha and beta adrenergic receptors. Retrieved from [Link]

  • De Cunto, G., et al. (1983). Structure-anorectic activity relationships in substituted phenethylamines. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

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Validation

A Comparative Guide to Validated Purity Assay Methods for 1-(3-Chloro-4-methylphenyl)ethan-1-amine

In the landscape of pharmaceutical development and chemical research, the meticulous verification of a compound's purity is a cornerstone of safety, efficacy, and reproducibility. This guide provides an in-depth comparis...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the meticulous verification of a compound's purity is a cornerstone of safety, efficacy, and reproducibility. This guide provides an in-depth comparison of validated analytical methodologies for assessing the purity of 1-(3-Chloro-4-methylphenyl)ethan-1-amine, a chiral amine intermediate crucial in the synthesis of various active pharmaceutical ingredients (APIs). The choice of an analytical method is not merely a procedural step but a critical decision that impacts the entire development lifecycle. This document is designed to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to select and implement the most appropriate purity assay for their specific needs.

The validation of an analytical procedure is paramount to ensure it is suitable for its intended purpose.[1] As outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), a comprehensive validation protocol assesses parameters such as accuracy, precision, specificity, linearity, range, and robustness.[2][3] This guide will explore various techniques through the lens of these validation principles, providing a robust framework for methodological comparison.

Chromatographic Techniques: The Workhorse of Purity Analysis

Chromatographic methods are indispensable for separating and quantifying components in a mixture, making them the primary choice for purity assessment.[4] For a chiral compound like 1-(3-Chloro-4-methylphenyl)ethan-1-amine, both achiral and chiral chromatography are essential to determine chemical and enantiomeric purity, respectively.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a versatile and widely used technique for the purity determination of non-volatile and thermally labile compounds.[4] Its strength lies in its ability to separate a wide range of analytes with high resolution and sensitivity.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a general-purpose RP-HPLC method suitable for quantifying the main component and potential process-related impurities.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point for method development.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The gradient is optimized to achieve separation of the main peak from all potential impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducible retention times.

  • Detection: UV detection at a wavelength where the analyte and its potential impurities have significant absorbance (e.g., 220 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., mobile phase) to a known concentration.

Causality Behind Experimental Choices:

The C18 stationary phase is chosen for its hydrophobicity, which allows for the retention and separation of moderately polar organic molecules like the target analyte. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and quantified within a reasonable analysis time. The use of a buffered mobile phase helps to maintain a consistent ionization state of the amine, leading to sharp, symmetrical peaks.

Visualization of the HPLC Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Inject Column C18 Column Separation Autosampler->Column Detector UV/DAD Detection Column->Detector Integration Peak Integration Detector->Integration Signal Quantification Purity Calculation Integration->Quantification

Caption: A typical workflow for HPLC purity analysis.

Chiral HPLC for Enantiomeric Purity

For a chiral molecule, determining the enantiomeric excess (e.e.) is as critical as assessing chemical purity.[5] Chiral HPLC utilizes a chiral stationary phase (CSP) to differentiate between enantiomers. Polysaccharide-based CSPs are widely used due to their broad applicability.[6][7]

Experimental Protocol: Chiral HPLC

  • Instrumentation: Same as for RP-HPLC.

  • Column: A polysaccharide-based chiral column, such as one with a cellulose tris(3-chloro-4-methylphenylcarbamate) stationary phase, can be effective for this class of compounds.[8]

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic analytes.[6]

  • Flow Rate: Around 1.0 mL/min.

  • Column Temperature: Ambient or controlled for better reproducibility.

  • Detection: UV detection at an appropriate wavelength.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Causality Behind Experimental Choices:

The choice of a CSP is critical and often requires screening of several different phases.[9] The polysaccharide-based CSPs create a chiral environment through a combination of interactions (e.g., hydrogen bonding, dipole-dipole, and steric interactions) that lead to differential retention of the enantiomers.[10] The normal-phase mobile phase is often preferred for chiral separations on these columns as it can provide better selectivity. The amine additive is crucial for basic compounds like 1-(3-Chloro-4-methylphenyl)ethan-1-amine to prevent peak tailing by masking residual silanol groups on the silica support.

Gas Chromatography (GC) for Volatile Impurities and Purity Assay

Gas chromatography is an excellent technique for the analysis of volatile and thermally stable compounds.[4] It can be used for both purity determination and the analysis of residual solvents. For amines, derivatization is sometimes employed to improve peak shape and thermal stability.[11]

Experimental Protocol: Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5 or equivalent), is a good starting point.[12]

  • Carrier Gas: Hydrogen or helium at a constant flow rate.

  • Injector Temperature: Typically 250-280 °C.

  • Oven Temperature Program: A temperature gradient is programmed to separate compounds with a range of boiling points. For example, start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).

  • Detector Temperature: Typically 280-300 °C.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or chloroform).

Causality Behind Experimental Choices:

GC-FID is a robust and universally applicable technique for organic compounds. The FID is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of carbon, making it suitable for quantitative analysis without the need for individual response factors for structurally similar impurities. A temperature program is essential to elute a range of compounds with different volatilities. The choice of a non-polar or mid-polarity column is based on the general principle of separating compounds primarily by their boiling points.

Visualization of the GC Workflow:

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Injector Injector Port Dissolve->Injector Inject Column Capillary Column Injector->Column Detector FID Detector Column->Detector Integration Peak Integration Detector->Integration Signal Quantification Purity Calculation Integration->Quantification

Caption: A standard workflow for GC purity analysis.

Spectroscopic Techniques: Complementary Purity Verification

Spectroscopic methods provide valuable information about the chemical structure and can be used for purity assessment, often in conjunction with chromatographic techniques.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary method for determining the purity of a substance without the need for a reference standard of the analyte itself. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Experimental Protocol: Quantitative ¹H NMR

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum with peaks that do not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).

  • Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve them in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate quantification, such as a long relaxation delay (D1) to allow for full relaxation of the protons between scans.

  • Data Processing: Integrate the signals of the analyte and the internal standard. The purity of the analyte can be calculated using the known purity and mass of the internal standard and the integral values and number of protons for the respective signals.

Causality Behind Experimental Choices:

qNMR is a highly accurate and precise method because it is a direct measure of the molar ratio of the analyte to the internal standard.[14] The choice of a high-field spectrometer enhances signal dispersion and sensitivity. The selection of a suitable internal standard is critical for the accuracy of the measurement. A long relaxation delay is essential to avoid saturation effects, which would lead to inaccurate integration and quantification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

While not a separative technique, UV-Vis spectroscopy can be used for a simple and rapid purity check, particularly if the potential impurities have different chromophores than the main compound.[15] It is often used as a detection method in HPLC.

Comparison of Validated Purity Assay Methods

Method Primary Application Advantages Limitations Typical Validation Parameters
RP-HPLC Chemical Purity, Quantification of ImpuritiesHigh resolution, high sensitivity, wide applicability, well-established.Not suitable for volatile compounds, may require method development for complex mixtures.Accuracy, Precision, Specificity, Linearity, Range, LOD/LOQ, Robustness.
Chiral HPLC Enantiomeric PurityDirect separation of enantiomers, accurate quantification of enantiomeric excess.Column selection can be challenging and expensive, method development can be time-consuming.Specificity (for enantiomers), Precision, Linearity, Range, LOD/LOQ.
GC-FID Chemical Purity, Volatile Impurities, Residual SolventsHigh efficiency, excellent for volatile and thermally stable compounds, robust detector.Not suitable for non-volatile or thermally labile compounds, may require derivatization for polar analytes.Accuracy, Precision, Specificity, Linearity, Range, LOD/LOQ, Robustness.
qNMR Absolute Purity Determination (Assay)Primary method, no need for a specific reference standard of the analyte, provides structural information.Lower sensitivity compared to chromatographic methods, requires a high-cost instrument, potential for signal overlap.Accuracy, Precision, Specificity, Linearity, Range.

Conclusion: A Multi-faceted Approach to Purity Assurance

A comprehensive purity assessment of 1-(3-Chloro-4-methylphenyl)ethan-1-amine necessitates a multi-technique approach. RP-HPLC is the cornerstone for determining chemical purity and quantifying related substance impurities. Chiral HPLC is indispensable for establishing the enantiomeric purity, a critical quality attribute for a chiral intermediate. GC-FID offers a robust method for assaying the main component and for detecting volatile impurities and residual solvents. Finally, qNMR serves as a powerful, orthogonal technique for an absolute purity determination, providing a high degree of confidence in the overall purity assessment.

The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, such as the stage of drug development, the nature of the expected impurities, and the available instrumentation. The validation of the chosen methods according to ICH guidelines is a non-negotiable step to ensure the generation of reliable and accurate data, ultimately safeguarding the quality and safety of the final pharmaceutical product.[2][3]

References

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Comparative

A Comparative Guide to Quality Control Reference Standards for 1-(3-Chloro-4-methylphenyl)ethan-1-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Quality Control for a Chiral Building Block 1-(3-Chloro-4-methylphenyl)ethan-1-amine is a chiral primary amine that serves...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Quality Control for a Chiral Building Block

1-(3-Chloro-4-methylphenyl)ethan-1-amine is a chiral primary amine that serves as a crucial intermediate or building block in the synthesis of various pharmaceutical compounds. Its precise structure, featuring a stereocenter, a chlorinated and methylated phenyl ring, makes its purity and enantiomeric composition critical quality attributes (CQAs) that can directly influence the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). As this compound is sometimes classified as a drug impurity, its rigorous characterization is paramount.[1]

The United States Food and Drug Administration (FDA) and other global regulatory bodies mandate the thorough characterization of all chiral centers in drug development.[2][3] This includes defining the absolute stereochemistry and ensuring the enantiomeric purity of starting materials and intermediates.[2][4] Failure to control these parameters can lead to the introduction of unwanted isomers with potentially different pharmacological or toxicological profiles.[3][5]

This guide provides a comparative analysis of essential analytical methodologies for the comprehensive quality control of 1-(3-Chloro-4-methylphenyl)ethan-1-amine, offering field-proven insights into method selection, potential impurity profiling, and detailed experimental protocols.

The Analytical Landscape: A Comparative Overview

The quality control of 1-(3-Chloro-4-methylphenyl)ethan-1-amine requires a multi-faceted analytical approach to address identity, purity (both chemical and enantiomeric), and the content of residual solvents or other process-related impurities. The selection of a specific method is dictated by the quality attribute being assessed.

Analytical Technique Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Purity assessment, impurity profiling, quantification.High resolution, sensitivity, and reproducibility for non-volatile compounds.May require derivatization for compounds lacking a chromophore; chiral separation requires specialized columns.
Gas Chromatography (GC) Purity, residual solvents, volatile impurities.Excellent for volatile and thermally stable compounds; high sensitivity with detectors like FID or MS.Requires derivatization for non-volatile compounds; potential for on-column degradation of thermally labile analytes.
Chiral HPLC/GC Enantiomeric purity and separation.Direct separation of enantiomers, providing accurate determination of enantiomeric excess (ee).Column selection can be empirical and require screening; methods can be sensitive to mobile/stationary phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structure elucidation and confirmation of identity.Provides unambiguous structural information; quantitative NMR (qNMR) can determine purity against a certified standard.Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals.
Mass Spectrometry (MS) Molecular weight confirmation, impurity identification.High sensitivity and specificity; provides molecular weight and fragmentation data for structural clues.Typically coupled with a separation technique (LC or GC); ionization efficiency can vary between compounds.
Karl Fischer Titration Water content determination.High accuracy and precision for water quantification.Specific to water content; does not provide information on other impurities.

Visualizing the Quality Control Workflow

A robust QC strategy follows a logical progression from identity confirmation to detailed purity analysis. The workflow ensures that a batch of 1-(3-Chloro-4-methylphenyl)ethan-1-amine meets all required specifications before its use in downstream processes.

QC_Workflow cluster_0 Batch Reception & Initial Checks cluster_1 Purity & Impurity Analysis cluster_2 Stereochemical Analysis cluster_3 Final Disposition Start Raw Material Batch Identity Identity Confirmation (FTIR, ¹H NMR) Start->Identity Purity_HPLC Chemical Purity (HPLC-UV) Identity->Purity_HPLC Purity_GC Volatile Impurities & Residual Solvents (GC-FID/MS) Identity->Purity_GC Water Water Content (Karl Fischer) Identity->Water Chiral Enantiomeric Purity (Chiral HPLC or Chiral GC) Purity_HPLC->Chiral Spec_Check Compare to Specifications Purity_GC->Spec_Check Water->Spec_Check Chiral->Spec_Check Release Release Batch Spec_Check->Release Pass Reject Reject Batch Spec_Check->Reject Fail

Caption: Quality Control Workflow for 1-(3-Chloro-4-methylphenyl)ethan-1-amine.

Profiling Potential Impurities: A Synthesis-Based Approach

Understanding the synthetic route is fundamental to predicting potential impurities. A common and efficient method for preparing 1-(3-Chloro-4-methylphenyl)ethan-1-amine is the reductive amination of the corresponding ketone, 1-(3-Chloro-4-methylphenyl)ethanone.[3][6][7] This process, particularly if conducted under Leuckart-Wallach conditions, can introduce several process-related impurities.[8][9][10]

Key Potential Impurities:

  • Starting Material: Unreacted 1-(3-chloro-4-methylphenyl)ethanone.

  • Intermediate: The corresponding imine formed between the ketone and the amine source. This can persist if the reduction step is incomplete.[11]

  • Over-alkylation Product: Formation of the secondary amine, N-(1-(3-chloro-4-methylphenyl)ethyl)-1-(3-chloro-4-methylphenyl)ethan-1-amine, especially if the product amine reacts with the imine intermediate.[12]

  • N-Formyl Impurity: If formic acid or formamide is used as the reducing agent (Leuckart reaction), the N-formylated amine can be a significant byproduct.[8][13]

  • Wrong Enantiomer: The undesired enantiomer is the most critical impurity in chiral synthesis and must be strictly controlled.[14]

Impurity_Formation Ketone 1-(3-chloro-4-methylphenyl)ethanone (Starting Material) Imine Imine Intermediate Ketone->Imine + Ammonia Impurity_Ketone Unreacted Ketone Ketone->Impurity_Ketone Incomplete Reaction Ammonia Amine Source (e.g., NH₃, NH₄HCO₂) ReducingAgent Reducing Agent (e.g., H₂, NaBH₄, HCOOH) Impurity_Formyl N-Formyl Amine (Leuckart Byproduct) ReducingAgent->Impurity_Formyl if HCOOH Product 1-(3-Chloro-4-methylphenyl)ethan-1-amine (Desired Product) Imine->Product + Reducing Agent Impurity_Imine Residual Imine Imine->Impurity_Imine Incomplete Reduction Impurity_Secondary Secondary Amine Product->Impurity_Secondary + Imine

Sources

Safety & Regulatory Compliance

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